molecular formula CH2Cl3PS B155630 Chloromethylphosphonothioic dichloride CAS No. 1983-27-3

Chloromethylphosphonothioic dichloride

Cat. No. B155630
CAS RN: 1983-27-3
M. Wt: 183.4 g/mol
InChI Key: HRHKZXIMFUYRDS-UHFFFAOYSA-N
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Description

Chloromethylphosphonothioic dichloride is a reactive and useful intermediate in organophosphorus chemistry . It is of special interest due to its desulfurization by trivalent phosphorus compounds such as phenylphosphonous dichloride leading to the formation of chloromethylphosphonous dichloride .


Synthesis Analysis

Chloromethylphosphonothioic dichloride can be synthesized by reacting chloromethylphosphonic dichloride with tetraphosphorus decasulfide . The reaction mixture is heated under reflux with stirring for 6 hours, the liquid temperature being 180–190° . The nearly black reaction mixture is then allowed to cool to room temperature and is distilled under reduced pressure .


Molecular Structure Analysis

The Chloromethylphosphonothioic dichloride molecule contains a total of 7 bond(s). There are 5 non-H bond(s), 1 multiple bond(s), 1 double bond(s), and 1 phosphorane(s) (thio-) .


Chemical Reactions Analysis

The reaction of chloromethylphosphonic dichloride with tetraphosphorus decasulfide or with thiophosphoryl chloride under autogenous pressure leads to the formation of Chloromethylphosphonothioic dichloride .


Physical And Chemical Properties Analysis

Chloromethylphosphonothioic dichloride is a liquid with a refractive index of n20/D 1.497 (lit.) . It has a boiling point of 78-82 °C/10 mmHg (lit.) and a density of 1.638 g/mL at 25 °C (lit.) . Its molecular weight is 167.36 .

Scientific Research Applications

Agricultural Applications

Chloromethylphosphonothioic dichloride, through its related compound ethephon (2-chloroethylphosphonic acid), is used in agriculture for various purposes. Ethephon is applied to cereal crops like barley to control lodging and influence tillering and yield. This effect varies based on species, cultivar, and application timing and rate, as observed in studies on irrigated spring barley (Foster, Reid, & Taylor, 1991)(Foster, Reid, & Taylor, 1991).

Plant Growth Regulation

Ethephon is also used as a plant growth regulator. It releases ethylene upon application, influencing processes like flower abortion, branching stimulation, and stem elongation inhibition. Its effectiveness as a foliar spray in ornamental crop production has been studied extensively, with varying effects on different plant species (Smith & Whiting, 2010)(Smith & Whiting, 2010).

Effects on Crops

Studies have shown that ethephon can enhance grain yield in crops like barley and wheat by altering grain-filling processes. The timing of ethephon application after heading is crucial for its effectiveness in improving yield (Ma & Smith, 1992)(Ma & Smith, 1992).

Applications in Rubber Production

Chloromethylphosphonothioic dichloride-related compounds like ethephon have also been studied for their role in improving latex production in rubber trees (Hevea brasiliensis). Research into chemically modifying polyisoprene chains with ethephon derivatives aimed to create products with prolonged stimulating activity for latex production (Derouet, Cauret, & Brosse, 2003)(Derouet, Cauret, & Brosse, 2003).

Safety And Hazards

Chloromethylphosphonothioic dichloride is a hazardous chemical. It causes severe skin burns and eye damage . It should be handled using the standard procedures for work with chemicals .

properties

IUPAC Name

dichloro-(chloromethyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl3PS/c2-1-5(3,4)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHKZXIMFUYRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=S)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342710
Record name Chloromethylphosphonothioic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethylphosphonothioic dichloride

CAS RN

1983-27-3
Record name P-(Chloromethyl)phosphonothioic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1983-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethylphosphonothioic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethylphosphonothioic dichloride
Reactant of Route 2
Chloromethylphosphonothioic dichloride

Citations

For This Compound
6
Citations
E Uhing, K Rattenbury, ADF Toy - Journal of the American …, 1961 - ACS Publications
… The crude chloromethylphosphonothioic dichloride thus obtained was purified from the contaminating unreacted ehloroniethylphosphonic dichlorideby adding dropwise with vigorous …
Number of citations: 49 pubs.acs.org
R Schmutzler - Organic Syntheses, 2003 - Wiley Online Library
Chloromethylphosphonothioic Dichloride - Schmutzler - Major Reference Works - Wiley Online Library …
Number of citations: 7 onlinelibrary.wiley.com
RK Bagautdinova, MA Pudovik - Russian Journal of General Chemistry, 2007 - Springer
… To a solution of 20.9 g of chloromethylphosphonothioic dichloride in 150 ml of anhydrous benzene, a mixture of 11.5 g of triethylamine and 17.1 g of 2-sec-butylphenol in 20 ml of …
Number of citations: 3 link.springer.com
DG Rowsell - Journal of Molecular Spectroscopy, 1967 - Elsevier
Magnetic nonequivalence of chemically equivalent protons and methyl groups has been observed in a number of phosphorus compounds containing chloromethyl or isopropyl groups …
Number of citations: 16 www.sciencedirect.com
BP Morgan - 1991 - search.proquest.com
… Chloromethylphosphinic acid (2.14) was synthesized by a sulfur exchange reaction between chloromethylphosphonothioic dichloride and phenyldichlorophosphine to form …
Number of citations: 0 search.proquest.com
L Chen - 2018 - open.library.ubc.ca
Living polymerization is a useful technique that is used to synthesize macromolecules with controlled architectures and tailor-made properties. Although this technique is widely used for …
Number of citations: 3 open.library.ubc.ca

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